3-Cyclopropyl-1,2,4-oxadiazol-5-ol

Description

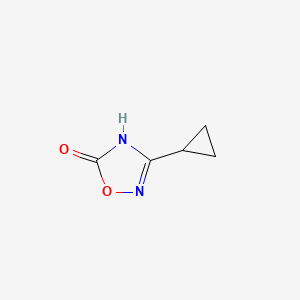

3-Cyclopropyl-1,2,4-oxadiazol-5-ol is a heterocyclic compound featuring a five-membered oxadiazole ring substituted with a cyclopropyl group at position 3 and a hydroxyl group at position 3. This compound (CAS: 1249883-28-0, MFCD18447671) is a scaffold for synthesizing derivatives with applications in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

3-cyclopropyl-4H-1,2,4-oxadiazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c8-5-6-4(7-9-5)3-1-2-3/h3H,1-2H2,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGWSHRKLCKRBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-1,2,4-oxadiazol-5-ol typically involves the cyclization of O-acylamidoximes. One common method includes the reaction of amidoximes with carboxylic acids or their derivatives in the presence of organic bases at room temperature . Another approach is the one-pot synthesis from amidoximes and aldehydes in aprotic bipolar solvents like DMSO, using inorganic bases .

Industrial Production Methods: Industrial production methods for 1,2,4-oxadiazoles often involve oxidative cyclization reactions. These methods are advantageous due to their efficiency and the ability to produce large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-1,2,4-oxadiazol-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of different heterocyclic compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions include various substituted oxadiazoles, which can have different biological and chemical properties .

Scientific Research Applications

3-Cyclopropyl-1,2,4-oxadiazol-5-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1,2,4-oxadiazol-5-ol involves its interaction with various molecular targets. The oxadiazole ring can act as an electron-withdrawing group, influencing the electronic properties of the compound. This interaction can affect various biological pathways, including enzyme inhibition and receptor binding . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations at Position 5

3-Cyclopropyl-1,2,4-oxadiazole-5-methanol

- Structure : Replaces the hydroxyl (-OH) group with a hydroxymethyl (-CH2OH) group.

- Properties: Enhanced solubility in polar solvents due to the additional hydroxyl group. The molecular weight increases to 140.14 g/mol (C₆H₈N₂O₂) compared to 127.12 g/mol for the parent compound.

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine

- Structure : Substituted with an ethanamine (-CH₂CH₂NH₂) group.

- Properties : The primary amine introduces basicity and hydrogen-bonding capacity. Molecular weight: 153.19 g/mol (C₇H₁₁N₃O). Likely used in drug discovery for interactions with biological targets .

3-Cyclopropyl-N-isopropyl-1,2,4-oxadiazol-5-amine

Heterocyclic Hybrid Derivatives

2-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine

- Structure : Combines the oxadiazole core with a chlorinated pyridine ring.

- Properties : Higher molecular weight (221.64 g/mol, C₁₀H₈ClN₃O) and lipophilicity due to the aromatic pyridine and chlorine substituent. Such hybrids are valuable in medicinal chemistry for optimizing bioavailability .

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine hydrochloride

Isomeric and Analogous Oxadiazoles

5-Cyclopropyl-1,3,4-oxadiazol-2-ol

- Structure : An isomer with the oxadiazole nitrogen atoms rearranged (1,3,4-oxadiazole).

- Properties : Altered electronic distribution may affect reactivity and stability. Molecular weight: 127.12 g/mol (C₅H₇N₂O₂), identical to the parent compound but with distinct physicochemical behavior .

3-Isopropyl-1,2,4-oxadiazole-5-carboxylic Acid

Comparative Analysis Table

Biological Activity

3-Cyclopropyl-1,2,4-oxadiazol-5-ol is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by its oxadiazole ring, which contributes to its reactivity and biological activity. The compound is known for its stability under physiological conditions, which allows for sustained activity over time .

This compound exhibits a range of biochemical properties that make it a candidate for various therapeutic applications:

- Enzyme Interaction : It has been identified as an inhibitor of acetylcholinesterase, an enzyme critical in neurotransmission. This inhibition can influence various neurological pathways.

- Cell Signaling : this compound affects cell signaling pathways associated with inflammatory responses. Its ability to modulate these pathways suggests potential anti-inflammatory properties .

The mechanisms through which this compound exerts its biological effects include:

- Binding to Biomolecules : The compound interacts with specific enzymes and receptors, altering their activity. For example, it can inhibit the action of cyclooxygenases (COX), which are involved in the inflammatory process .

- Influence on Cellular Metabolism : By affecting key metabolic pathways, this compound can induce changes in cellular function and viability .

Biological Activities

Research indicates that this compound possesses several biological activities:

- Antibacterial Activity : Studies have shown that it exhibits significant antibacterial properties against various strains of bacteria, making it a potential candidate for antibiotic development .

- Antifungal and Antiviral Properties : The compound also shows promise in combating fungal infections and viral pathogens .

Table 1: Summary of Biological Activities

Case Study Example: Antitumor Activity

In a recent study examining the antitumor effects of this compound derivatives on human cancer cell lines, it was found that specific modifications to the oxadiazole structure enhanced cytotoxicity. For instance:

- A derivative demonstrated an IC50 value of against ovarian cancer cells (OVXF 899), indicating potent antitumor activity .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Its low toxicity profile has been observed in preliminary studies, although further investigations are necessary to fully understand its safety profile in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.